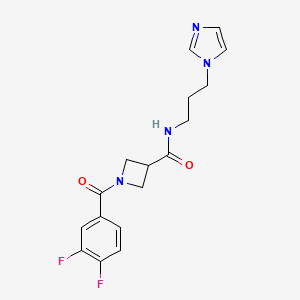

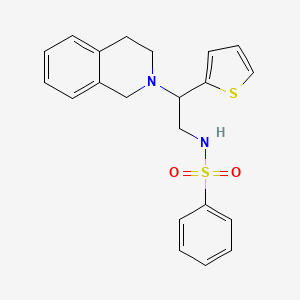

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of molecules that have been explored for their potential in various therapeutic areas due to their unique structural features and biological activities. The core structure involves tetrahydroisoquinoline and benzenesulfonamide moieties, which are known for their significance in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, including those containing benzenesulfonamide moieties, often involves complex chemical reactions. For example, tetrahydroisoquinoline derivatives have been synthesized as potent human beta3 adrenergic receptor agonists, utilizing specific chemical pathways that allow for the incorporation of the benzenesulfonamide group (Parmee et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques such as X-ray crystallography. For instance, the structural conformation of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide has been reported, providing insights into the molecular arrangement and confirming the structural integrity of similar compounds (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest or its derivatives can lead to a variety of products with distinct properties. For instance, the reaction of trans-rac-4-(hydroxymethyl)-2-phenethyl-3-(thiophen-2-yl)-3,4-dihydroisoquinolin-1(2H)-one with 4-methylbenzene-1-sulfonyl chloride has been explored, resulting in compounds with defined molecular orientations and interactions (Akkurt et al., 2008).

Physical Properties Analysis

The physical properties of compounds within this chemical class can be analyzed through various spectroscopic and crystallographic methods. These analyses provide valuable information on the compound's stability, crystalline structure, and molecular interactions.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for understanding the potential applications of these compounds. Studies have shown that derivatives of tetrahydroisoquinoline with benzenesulfonamide groups exhibit significant biological activities, such as inhibition of human carbonic anhydrase enzymes, which suggest their potential in therapeutic applications (El-Azab et al., 2020).

科学的研究の応用

1. Beta3 Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined as potent and selective human beta3 adrenergic receptor (AR) agonists. This research highlights the effectiveness of certain derivatives as full agonists of the beta3 AR, suggesting potential applications in treating conditions related to this receptor. Specifically, the study found that certain derivatives did not activate beta1 and beta2 ARs, demonstrating significant selectivity (Parmee et al., 2000).

2. Antagonists of the P2X7 Nucleotide Receptor

Isoquinoline derivatives have been identified as antagonists of the P2X7 nucleotide receptor, particularly in human embryonic kidney cells expressing the human P2X7R. These findings indicate that isoquinoline sulfonamides can inhibit P2X receptor function, highlighting their potential utility in biomedical research and drug development (Humphreys et al., 1998).

3. Human Carbonic Anhydrases Inhibitors

Research on human carbonic anhydrases (hCAs) and benzenesulfonamides has led to the design of compounds with enhanced selectivity toward druggable isoforms. These compounds, specifically targeting brain-expressed hCA VII, demonstrate significant inhibition and selectivity, suggesting potential applications in therapeutic contexts. The study also involved crystallographic and docking studies to understand the interactions within the CA catalytic site (Bruno et al., 2017).

4. Anticancer Agents

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been explored. These compounds display a range of biological properties, including antitumor and antimicrobial activities. The research underscores the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment (Redda et al., 2010).

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c24-27(25,19-9-2-1-3-10-19)22-15-20(21-11-6-14-26-21)23-13-12-17-7-4-5-8-18(17)16-23/h1-11,14,20,22H,12-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYUMTPUTHFONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-8-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)

![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)

![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)